molecular formula C25H24ClN3O4S B11614858 [2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-chlorobenzoate

[2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-chlorobenzoate

Cat. No.: B11614858
M. Wt: 498.0 g/mol
InChI Key: XJIORAVYJZUKIU-UHFFFAOYSA-N
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Description

[2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-chlorobenzoate is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-chlorobenzoate typically involves multiple steps:

    Formation of the tricyclic core: This step involves the cyclization of a precursor molecule under specific conditions, often using a catalyst to facilitate the reaction.

    Introduction of the ethoxy group: This is achieved through an etherification reaction, where an ethoxy group is introduced to the aromatic ring.

    Attachment of the chlorobenzoate moiety: This final step involves the esterification of the intermediate compound with 2-chlorobenzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Optimization of reaction conditions: To maximize yield and purity, reaction conditions such as temperature, pressure, and solvent choice are carefully controlled.

    Use of continuous flow reactors: These reactors allow for better control over reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a compound with fewer double bonds.

Scientific Research Applications

Chemistry

In chemistry, [2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activity. Its tricyclic structure is similar to that of certain natural products, making it a candidate for drug development.

Medicine

In medicine, [2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-chlorobenzoate is investigated for its potential therapeutic effects

Industry

In industry, this compound is used in the development of new materials. Its unique structure can impart desirable properties to polymers and other materials.

Mechanism of Action

The mechanism of action of [2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] benzoate: Similar structure but lacks the chlorine atom.

    [2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-bromobenzoate: Similar structure but contains a bromine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in [2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-chlorobenzoate imparts unique chemical properties, such as increased reactivity in certain substitution reactions. This makes it distinct from its analogs and potentially more useful in specific applications.

Properties

Molecular Formula

C25H24ClN3O4S

Molecular Weight

498.0 g/mol

IUPAC Name

[2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-chlorobenzoate

InChI

InChI=1S/C25H24ClN3O4S/c1-3-32-19-12-14(8-9-18(19)33-25(31)15-6-4-5-7-17(15)26)22-27-23(30)21-16-10-11-29(2)13-20(16)34-24(21)28-22/h4-9,12,22,28H,3,10-11,13H2,1-2H3,(H,27,30)

InChI Key

XJIORAVYJZUKIU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2)OC(=O)C5=CC=CC=C5Cl

Origin of Product

United States

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